

Commercial Availability of 1-Boc-2,6-dimethylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-2,6-dimethylpiperazine

Cat. No.: B1343925

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of **1-Boc-2,6-dimethylpiperazine**. This valuable building block is integral to the development of novel therapeutics, particularly in the field of neuroscience.

Commercial Availability

1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethylpiperazine-1-carboxylate, is readily available from a variety of chemical suppliers. The compound is offered in several isomeric forms, including as a mixture of cis/trans isomers, as the isolated cis isomer, and as specific enantiomers. Researchers should carefully consider the stereochemistry required for their specific application when sourcing this reagent.

Below is a comparative table of representative commercial suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Chem-Impex	1-Boc-2,6-dimethyl-piperazine	688363-66-8	≥95% (NMR)	Gram to bulk
ACheckBlock	cis-1-Boc-2,6-dimethylpiperazine	180975-66-0	97%	Gram to bulk
Synblock	tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate	574007-66-2	>98%	Gram to bulk
ChemScene	tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate	180975-66-0	≥97%	Milligram to gram

Synthesis and Manufacturing

The synthesis of **1-Boc-2,6-dimethylpiperazine** is typically achieved through the mono-N-protection of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O). The reaction requires careful control of stoichiometry to minimize the formation of the di-protected byproduct. The choice of solvent and base can also influence the reaction's efficiency and selectivity.

A general synthetic approach involves the reaction of 2,6-dimethylpiperazine with one equivalent of Boc₂O in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a mild base like triethylamine (TEA) to scavenge the liberated acid.

Representative Experimental Protocol: Synthesis of 1-Boc-2,6-dimethylpiperazine

Materials:

- 2,6-dimethylpiperazine

- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 2,6-dimethylpiperazine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired **1-Boc-2,6-dimethylpiperazine**.

Quality Control and Analytical Methods

Ensuring the purity and identity of **1-Boc-2,6-dimethylpiperazine** is critical for its use in drug discovery and development. A comprehensive quality control process should be in place, employing a variety of analytical techniques.

Analytical Method	Purpose	Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	Structural elucidation and confirmation of the Boc-protection and the dimethylpiperazine core.	^1H NMR will show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the methyl groups on the piperazine ring. ^{13}C NMR will confirm the presence of the carbonyl carbon of the Boc group and the carbons of the piperazine ring.
Mass Spectrometry (MS)	Determination of the molecular weight and confirmation of the molecular formula.	Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show the molecular ion peak corresponding to the expected mass of $\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_2$.
High-Performance Liquid Chromatography (HPLC)	Assessment of purity and detection of impurities.	A single major peak should be observed, with the purity typically exceeding 95%.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)	Determination of enantiomeric excess (ee) for chiral isomers.	For enantiomerically pure samples, a single peak corresponding to the desired enantiomer should be observed.

Applications in Drug Discovery

The **1-Boc-2,6-dimethylpiperazine** scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and modulate the physicochemical

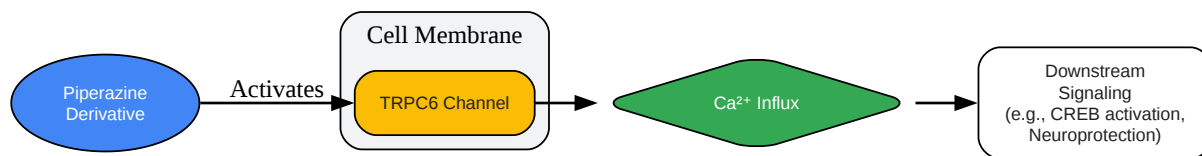
properties of a molecule. The free secondary amine provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening.

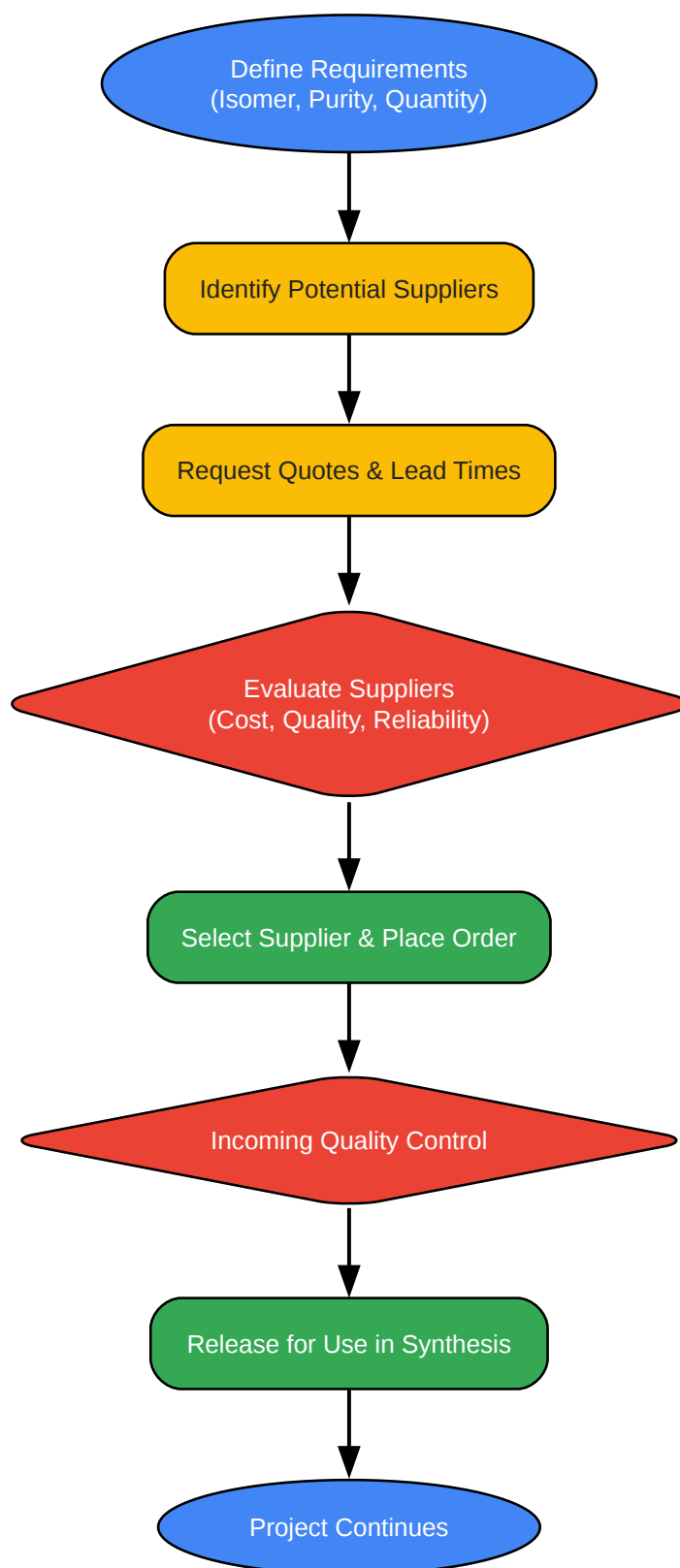
Piperazine derivatives have shown activity against a wide range of biological targets, particularly within the central nervous system (CNS). They are known to interact with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors.[1]

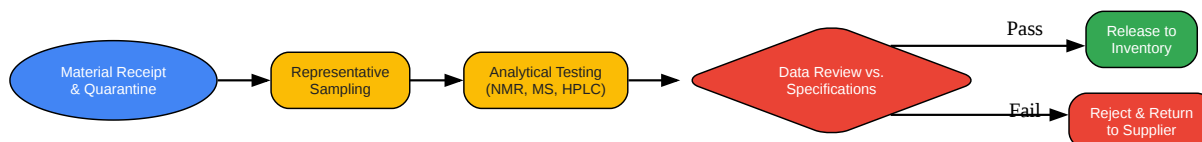
Signaling Pathway Involvement: TRPC6 Modulation in Alzheimer's Disease

Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. Some piperazine-containing compounds have been identified as modulators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable ion channel implicated in neuronal survival and synaptic plasticity.[2] Activation of TRPC6 by these compounds can trigger downstream signaling cascades that may offer neuroprotective effects.

Below is a simplified diagram illustrating a potential signaling pathway involving TRPC6 activation by a piperazine derivative.







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